methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid
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Overview
Description
Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid is a complex organic compound with the molecular formula C10H14F3NO4. This compound is notable for its bicyclic structure, which includes a nitrogen atom, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid typically involves multiple steps:
Formation of the Bicyclic Structure: The initial step often involves the formation of the bicyclic core. This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification. This involves reacting the bicyclic amine with a carboxylic acid derivative in the presence of an acid catalyst.
Trifluoroacetic Acid Addition: The final step involves the addition of trifluoroacetic acid to the esterified product. This step is crucial for enhancing the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetate group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Sodium halides (NaX), alkoxides (RO-)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated compounds, ethers
Scientific Research Applications
Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its unique structure and reactivity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The trifluoroacetate group enhances its binding affinity and stability, making it a potent compound in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
Uniqueness
Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid is unique due to its trifluoroacetate group, which imparts distinct chemical properties such as increased stability and solubility. This makes it more versatile in various chemical reactions and applications compared to its analogs.
Properties
CAS No. |
2703779-40-0 |
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Molecular Formula |
C10H14F3NO4 |
Molecular Weight |
269.22 g/mol |
IUPAC Name |
methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO2.C2HF3O2/c1-11-7(10)8-4-2-3-6(5-8)9-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7) |
InChI Key |
VIPIIPPSTFBPAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC(C1)N2.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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